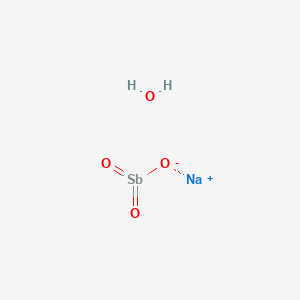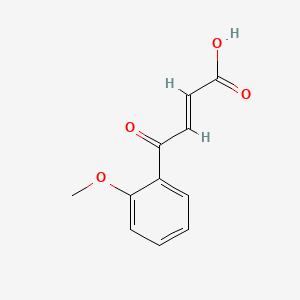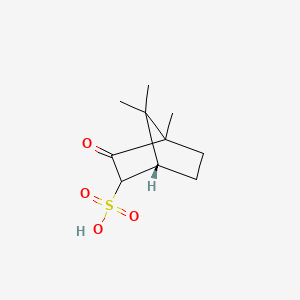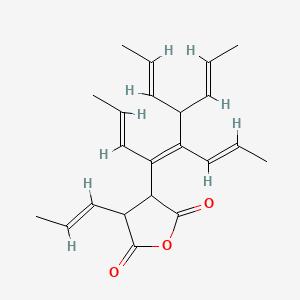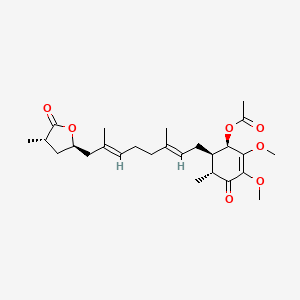
4-acetylantroquinonol B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetylantroquinonol B is a ubiquinone compound isolated from the mycelia of the rare medicinal fungus Antrodia cinnamomea, which is native to Taiwan . This compound has garnered significant attention due to its multiple biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylantroquinonol B involves several key steps, including the use of specific carbon sources like fructose, which has been shown to enhance the yield of the compound . The metabolic pathways involved include the glyoxylate and TCA cycles, terpenoid synthesis, and quinone ring modification . Enzymes such as ACS, ACU7, ACUE, GPS, PPT, P450, GEDA, YAT1, CAT2, and METXA play crucial roles in the synthesis process .
Industrial Production Methods
Industrial production of this compound is challenging due to the high host specificity, long production cycle, and low yield from Antrodia cinnamomea . Strategies to improve production include the use of submerged cultures and the addition of exogenous additives and surfactants . For instance, the combination of 4-methylbenzoic acid, Tween-80, and oleic acid has been shown to significantly enhance the yield .
化学反应分析
Types of Reactions
4-Acetylantroquinonol B undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The specific conditions depend on the desired modification and the target application.
Major Products Formed
The major products formed from these reactions include modified ubiquinone derivatives with enhanced biological activities .
科学研究应用
4-Acetylantroquinonol B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ubiquinone derivatives and their chemical properties.
Biology: Investigated for its role in cellular processes, including autoph
属性
CAS 编号 |
1187652-02-3 |
|---|---|
分子式 |
C26H38O7 |
分子量 |
462.6 g/mol |
IUPAC 名称 |
[(1R,5R,6R)-6-[(2E,6E)-3,7-dimethyl-8-[(2R,4S)-4-methyl-5-oxooxolan-2-yl]octa-2,6-dienyl]-2,3-dimethoxy-5-methyl-4-oxocyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C26H38O7/c1-15(9-8-10-16(2)13-20-14-17(3)26(29)33-20)11-12-21-18(4)22(28)24(30-6)25(31-7)23(21)32-19(5)27/h10-11,17-18,20-21,23H,8-9,12-14H2,1-7H3/b15-11+,16-10+/t17-,18+,20-,21+,23+/m0/s1 |
InChI 键 |
XXAVUEUAHANHQA-ZXOJLNOSSA-N |
手性 SMILES |
C[C@H]1C[C@@H](OC1=O)C/C(=C/CC/C(=C/C[C@@H]2[C@H](C(=O)C(=C([C@@H]2OC(=O)C)OC)OC)C)/C)/C |
规范 SMILES |
CC1CC(OC1=O)CC(=CCCC(=CCC2C(C(=O)C(=C(C2OC(=O)C)OC)OC)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


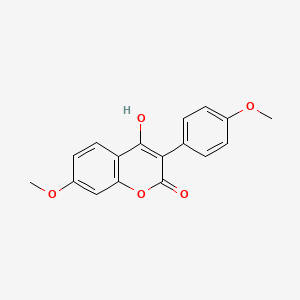
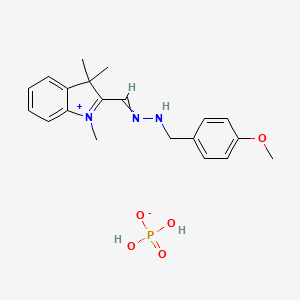
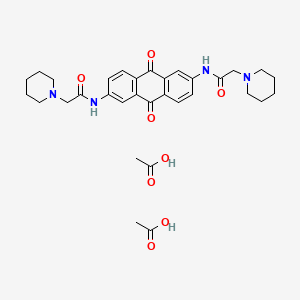
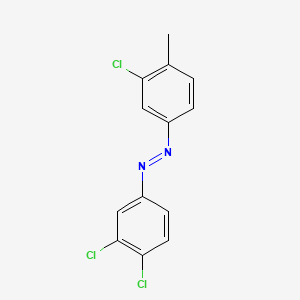
![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)

